molecular formula C14H16N6 B12112265 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- CAS No. 1179310-96-3

1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-

Cat. No.: B12112265
CAS No.: 1179310-96-3
M. Wt: 268.32 g/mol
InChI Key: QGLABSTXFUQZFO-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is a complex organic compound that combines the structural features of ethylenediamine, benzylamine, and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- typically involves multi-step organic reactions. One common method starts with the reaction of ethylenediamine with benzyl chloride to form N1-(phenylmethyl)-1,2-ethanediamine. This intermediate is then reacted with 6-chloropurine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or imines.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting any imine groups back to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Amides, imines.

    Reduction: Amines.

    Substitution: Alkylated purines.

Scientific Research Applications

1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N1-(phenylmethyl)-N1-adenin-9-yl-: Similar structure but with adenine instead of purine.

    1,2-Ethanediamine, N1-(phenylmethyl)-N1-guanine-9-yl-: Contains guanine instead of purine.

Uniqueness

1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is unique due to its specific combination of ethylenediamine, benzylamine, and purine structures. This unique combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

This detailed overview provides a comprehensive understanding of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1179310-96-3

Molecular Formula

C14H16N6

Molecular Weight

268.32 g/mol

IUPAC Name

N'-benzyl-N'-(7H-purin-6-yl)ethane-1,2-diamine

InChI

InChI=1S/C14H16N6/c15-6-7-20(8-11-4-2-1-3-5-11)14-12-13(17-9-16-12)18-10-19-14/h1-5,9-10H,6-8,15H2,(H,16,17,18,19)

InChI Key

QGLABSTXFUQZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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